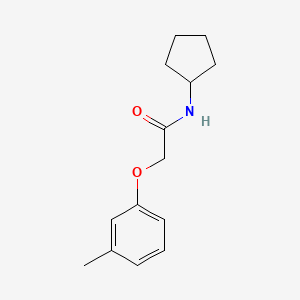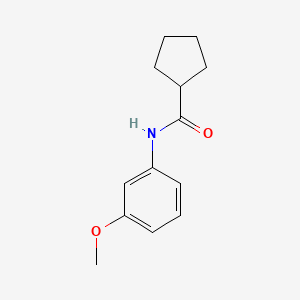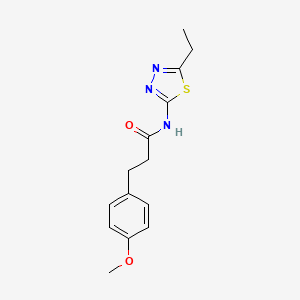
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide, also known as MDMA, is a psychoactive drug that has gained popularity among recreational users for its euphoric effects. However, recent scientific research has shown that MDMA has potential therapeutic applications in treating various mental health disorders. In
Mécanisme D'action
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates pleasure and reward. Norepinephrine is a neurotransmitter that regulates arousal and attention. The increased release of these neurotransmitters is believed to be responsible for the drug's euphoric effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide has advantages and limitations for lab experiments. It can be used to study the effects of serotonin, dopamine, and norepinephrine release on behavior and cognition. However, the drug's effects on the brain are complex and can vary depending on dose, route of administration, and individual differences in metabolism.
Orientations Futures
Future research on N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide should focus on optimizing the drug's therapeutic potential while minimizing its adverse effects. This includes developing safer dosing protocols, identifying biomarkers of treatment response, and exploring the use of N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide in combination with other psychotherapeutic interventions. Additionally, further research is needed to better understand the neurobiological mechanisms underlying the drug's therapeutic effects and to identify potential long-term risks associated with its use.
Conclusion:
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide is a psychoactive drug that has potential therapeutic applications in treating various mental health disorders. The drug works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which is believed to be responsible for its euphoric effects. While N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide has advantages for lab experiments, including studying the effects of neurotransmitter release on behavior and cognition, it also has limitations and potential long-term risks. Future research should focus on optimizing the drug's therapeutic potential while minimizing its adverse effects.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to produce isosafrole. Isosafrole is then reacted with hydroiodic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with aluminum amalgam to produce N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in treating various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. N-1,3-benzodioxol-5-yl-3-(2-methoxyphenyl)acrylamide-assisted psychotherapy has been shown to improve symptoms of PTSD in clinical trials. The drug is believed to enhance the therapeutic process by increasing empathy, reducing fear and defensiveness, and promoting emotional openness.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-14-5-3-2-4-12(14)6-9-17(19)18-13-7-8-15-16(10-13)22-11-21-15/h2-10H,11H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFZYQNRAIZHCE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)




![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)

![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)
![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)
![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
